Methyl 3-methoxy-2-methylquinoline-4-carboxylate
CAS No.: 854860-19-8
Cat. No.: VC2709589
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854860-19-8 |
|---|---|
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | methyl 3-methoxy-2-methylquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C13H13NO3/c1-8-12(16-2)11(13(15)17-3)9-6-4-5-7-10(9)14-8/h4-7H,1-3H3 |
| Standard InChI Key | DKHMKLNHPTZUGJ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2C(=C1OC)C(=O)OC |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1OC)C(=O)OC |
Introduction
Methyl 3-methoxy-2-methylquinoline-4-carboxylate is a complex organic compound belonging to the quinoline family. It is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with specific functional groups that enhance its reactivity and biological profile. This compound is notable for its diverse applications in organic synthesis and medicinal chemistry, particularly as a building block in the development of more complex heterocyclic compounds.
Synthesis Methods
The synthesis of methyl 3-methoxy-2-methylquinoline-4-carboxylate can be achieved through several methods, including the Friedländer synthesis and Skraup synthesis. These methods involve the condensation of specific precursors under acidic conditions to yield the desired quinoline derivative. The Friedländer synthesis is often favored for industrial production due to its straightforward procedure and high yield.
Biological Activities and Applications
Methyl 3-methoxy-2-methylquinoline-4-carboxylate has been identified in various studies focusing on its potential biological activities and applications in drug development. Quinoline compounds are known for their pharmacological properties, including antimalarial, antibacterial, and anticancer activities. The specific substitution pattern of methyl and methoxy groups in this compound enhances its lipophilicity, making it suitable for various biological applications.
Comparison with Similar Compounds
Methyl 3-methoxy-2-methylquinoline-4-carboxylate can be compared with other quinoline derivatives to understand its unique properties and applications. For example, compounds like methyl 4-amino-2-methylquinoline-6-carboxylate and ethyl 5-methoxy-4-(4-methoxyphenyl)methylaminoquinoline-3-carboxylic acid share structural similarities but differ in their functional groups and biological activities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-methoxy-2-methylquinoline-4-carboxylate | Methoxy group at position 3 | Different carboxylic acid position compared to others |
| Methyl 4-amino-2-methylquinoline-6-carboxylate | Amino group at position 4 | Lacks methoxy substitution |
| Ethyl 5-methoxy-4-(4-methoxyphenyl)methylaminoquinoline-3-carboxylic acid | Ethyl substitution | More complex side chain |
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